molecular formula C14H9N3O3S2 B2412379 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 361996-20-5

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2412379
CAS RN: 361996-20-5
M. Wt: 331.36
InChI Key: WNQGCYHICSCWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has shown potential in scientific research. It is a member of the thiazole family and has been studied for its potential use in various fields, including medicine and agriculture. In

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets, leading to various changes in cellular processes.

Biochemical Pathways

For example, some thiazole derivatives have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These pathways play crucial roles in pain perception, inflammation, and growth of certain cancer cells.

Result of Action

The molecular and cellular effects of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide’s action are currently unknown . Given the diverse biological activities of thiazole derivatives, the compound could potentially influence a variety of cellular processes, from modulating neurotransmitter pathways to exerting antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s solubility, stability, and interaction with its targets. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s action in different biological environments.

properties

IUPAC Name

3-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c18-13(9-3-1-4-10(7-9)17(19)20)16-14-15-11(8-22-14)12-5-2-6-21-12/h1-8H,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQGCYHICSCWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

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